Cas no 2171226-99-4 (2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

2-(3S)-N-(シクロプロピルメチル)-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ブタンアミド酢酸は、高度に特異的な構造を持つFmoc保護アミノ酸誘導体です。主にペプチド合成において、立体選択的な反応を可能にする(3S)立体配置を有し、シクロプロピルメチル基による特異的分子認識性を付与します。Fmoc保護基は温和な条件下での脱保護が可能で、固相ペプチド合成(SPPS)に最適です。カルボキシル基とアミド結合の存在により、他の官能基との選択的カップリングが可能で、複雑なペプチド鎖の構築に有用です。高い純度と安定性を備え、医薬品開発やバイオコンジュゲート化学での応用が期待されます。

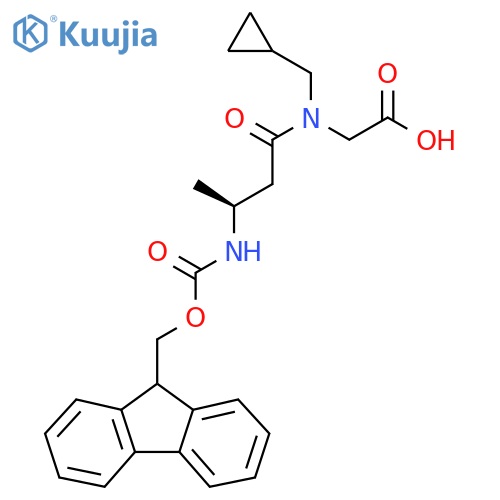

2171226-99-4 structure

商品名:2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid

2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid

- EN300-1576797

- 2171226-99-4

- 2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid

-

- インチ: 1S/C25H28N2O5/c1-16(12-23(28)27(14-24(29)30)13-17-10-11-17)26-25(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22H,10-15H2,1H3,(H,26,31)(H,29,30)/t16-/m0/s1

- InChIKey: MJADEUSSOXBPDZ-INIZCTEOSA-N

- ほほえんだ: O=C(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1

計算された属性

- せいみつぶんしりょう: 436.19982200g/mol

- どういたいしつりょう: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 672

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 95.9Ų

2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1576797-5.0g |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1576797-500mg |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 500mg |

$3233.0 | 2023-09-24 | ||

| Enamine | EN300-1576797-250mg |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1576797-0.5g |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1576797-10000mg |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1576797-1.0g |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1576797-5000mg |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1576797-50mg |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1576797-2500mg |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1576797-0.1g |

2-[(3S)-N-(cyclopropylmethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171226-99-4 | 0.1g |

$2963.0 | 2023-06-04 |

2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

2171226-99-4 (2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2230780-65-9(IL-17A antagonist 3)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量